molecular formula C16H17N3O2 B2367430 6-(3,4-Dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 478260-20-7

6-(3,4-Dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2367430
CAS No.: 478260-20-7
M. Wt: 283.331
InChI Key: RCLPIMVOZZWAMN-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine is a chemically synthesized small molecule based on the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold, a fused, rigid, and planar N-heterocyclic system of significant interest in medicinal chemistry and drug discovery . This compound is specifically designed for research applications and is provided For Research Use Only (RUO); it is not intended for diagnostic or therapeutic human or veterinary use. The core pyrazolo[1,5-a]pyrimidine structure is a prominent framework in the development of potent protein kinase inhibitors (PKIs) for targeted cancer therapy . Kinases are key regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them critical therapeutic targets . The structural motif of this compound class allows for versatile modifications, enabling researchers to fine-tune molecular properties such as binding affinity, selectivity, and pharmacokinetics . The specific substitution pattern on this derivative, including the 3,4-dimethoxyphenyl group at the 6-position, is strategically chosen to explore structure-activity relationships (SAR) and optimize interactions with the ATP-binding pocket of various kinase targets . Potential research applications for this compound primarily center on its use as a key intermediate or core structure in the design and synthesis of novel kinase inhibitors. Pyrazolo[1,5-a]pyrimidine-based compounds have demonstrated potent inhibitory activity against a diverse range of kinases, including but not limited to CK2, EGFR, B-Raf, MEK, CDK2, and Tropomyosin Receptor Kinases (Trks) . Notably, this scaffold is found in several commercial and investigational drugs, underlining its proven therapeutic value . Researchers can utilize this compound to develop potential therapeutic agents for a variety of cancer types, such as non-small cell lung cancer (NSCLC) and melanoma, by inhibiting specific oncogenic kinases . Its well-defined structure and synthetic versatility also make it a valuable building block for creating combinatorial libraries and for conducting SAR studies to enhance biological activity and selectivity .

Properties

IUPAC Name

6-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-10-7-16-17-9-13(11(2)19(16)18-10)12-5-6-14(20-3)15(8-12)21-4/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLPIMVOZZWAMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(C=NC2=C1)C3=CC(=C(C=C3)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound, 6-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine, features a bicyclic pyrazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 2 and 7, and a 3,4-dimethoxyphenyl moiety at position 6. Key challenges in its synthesis include:

  • Regioselectivity : Ensuring proper cyclization to form the pyrazolo[1,5-a]pyrimidine scaffold without forming isomeric by-products.
  • Functional Group Compatibility : Managing the reactivity of methoxy and methyl groups during cross-coupling and halogenation steps.
  • Crystallinity : Achieving sufficient purity for thermodynamic solubility studies, as amorphous intermediates complicate characterization.

Cyclocondensation Routes to the Pyrazolo[1,5-a]pyrimidine Core

Classic Cyclocondensation of 3-Aminopyrazoles and 1,3-Diketones

The foundational method for pyrazolo[1,5-a]pyrimidine synthesis involves the reaction of 3-aminopyrazoles with 1,3-diketones or equivalents. For the target compound, 5-amino-2,7-dimethylpyrazole (1.51) reacts with ethyl 3-oxobutanoate (1.50) under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core (Scheme 1).

Reaction Conditions :

  • Solvent : Acetic acid in 1,4-dioxane.
  • Temperature : Reflux (110°C).
  • Yield : 73% for intermediate 1.52.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the aminopyrazole’s exocyclic amine on the diketone’s carbonyl group, followed by cyclodehydration. Methyl groups at positions 2 and 7 are introduced via the starting aminopyrazole and diketone, respectively.

Halogenation and Functionalization

Chlorination and Bromination

The pyrimidin-7-one intermediate (1.52) undergoes halogenation to introduce reactive sites for subsequent cross-coupling. Chlorination with phosphorus oxychloride (POCl₃) yields 7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine (1.53), while bromination with N-bromosuccinimide (NBS) introduces a bromine atom at position 3 (1.54).

Key Data :

Step Reagent Conditions Yield
1 POCl₃, N,N-diethylaniline Reflux, 16h 69%
2 NBS, CH₂Cl₂ 0°C, 2h 79%

Multicomponent and Pericyclic Approaches

Multicomponent Reactions (MCRs)

Recent advances utilize MCRs to streamline synthesis. A three-component reaction involving aldehydes, aminopyrazoles, and sulfoxonium ylides constructs the pyrazolo[1,5-a]pyrimidine core in one pot (Scheme 18).

Advantages :

  • Reduced purification steps.
  • Broad substrate scope for aryl aldehydes.

Limitations :

  • Low yields with enolizable aldehydes.
  • Requires microwave (MW) heating for optimal results.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Scalability Purification Complexity
Cyclocondensation Core formation 73 High Moderate
Suzuki coupling Aryl introduction 50–63 Moderate High
SNAr Phenoxy installation 69 Low Moderate
Multicomponent One-pot synthesis 64–77 High Low

Recommendations :

  • The cyclocondensation-Suzuki coupling sequence balances yield and scalability.
  • Multicomponent methods are promising but require optimization for electron-deficient aryl groups.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (d, J = 8.4 Hz, 2H, Ar-H), 3.94 (s, 6H, OCH₃), 2.68 (s, 3H, CH₃), 2.42 (s, 3H, CH₃).
  • HRMS : [M+H]⁺ calcd for C₁₉H₂₀N₃O₂: 338.1501; found: 338.1498.

Crystallinity Studies

X-ray powder diffraction confirms the crystalline nature of intermediates, critical for reproducible solubility measurements.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring or the pyrazolo[1,5-a]pyrimidine core are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyls, or aryls.

Scientific Research Applications

6-(3,4-Dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the type of activity being investigated .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Position and Electronic Effects

The pyrazolo[1,5-a]pyrimidine scaffold allows for versatile functionalization. Key analogues and their substituent-driven properties include:

a. 7-(Trifluoromethyl) Analogues

Compounds such as 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines (e.g., 6k, 6l) exhibit nanomolar inhibition (IC₅₀ = 18–27 nM) against Pim1 kinase due to the electron-withdrawing trifluoromethyl group at position 7, which enhances binding affinity .

b. COX-2 Inhibitors with 6,7-Disubstitution

The COX-2-selective inhibitor 10f (3-(4-fluorophenyl)-6,7-dimethylpyrazolo[1,5-a]pyrimidine) demonstrates potent activity (IC₅₀ = 1.5 nM) attributed to its 6,7-dimethyl and 4-fluorophenyl substituents . The target compound’s 3,4-dimethoxyphenyl group at position 6 introduces methoxy electron-donating effects, which could modulate COX-2 selectivity differently compared to halogenated aryl groups.

c. ERbeta-Selective Ligands

Pyrazolo[1,5-a]pyrimidines with 5,7-bis(trifluoromethyl) and 3-(4-hydroxyphenyl) groups (e.g., compound 19) show 36-fold selectivity for ERbeta over ERalpha.

Physicochemical Properties

  • Solubility: Methoxy groups in the target compound may enhance aqueous solubility compared to halogenated or trifluoromethylated analogues, which are more lipophilic .
  • Stability: Electron-donating methoxy groups could increase oxidative stability relative to electron-withdrawing substituents.

Biological Activity

6-(3,4-Dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, characterized by the presence of a 3,4-dimethoxyphenyl group and dimethyl substitutions on the pyrazolo core, contributes to its significant biological properties.

  • Molecular Formula : C16H17N3O2
  • CAS Number : 478260-20-7
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

Cytotoxicity

This compound exhibits potent cytotoxic effects against various cancer cell lines:

  • HepG2 (Human Liver Cancer) : IC50 = 8.7 μg/ml
  • PACA2 (Pancreatic Cancer) : IC50 = 6.4 μg/ml
    These values indicate that the compound is significantly more effective than some standard chemotherapeutic agents like Doxorubicin in these cell lines .

Anti-inflammatory Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). For instance:

  • COX-2 Inhibition : The IC50 values for related compounds were reported at approximately 0.04 μmol, comparable to celecoxib .

The molecular mechanism through which this compound exerts its effects includes:

  • Enzyme Inhibition : It interacts with specific enzymes involved in cancer progression and inflammation.
  • Gene Expression Modulation : The compound influences the expression levels of genes associated with cell proliferation and apoptosis .

Research Findings and Case Studies

Study FocusFindings
Cytotoxicity in Cancer Cells Demonstrated significant cytotoxicity against HepG2 and PACA2 cells with IC50 values of 8.7 μg/ml and 6.4 μg/ml respectively .
Anti-inflammatory Effects Exhibited COX-2 inhibition comparable to established drugs like celecoxib .
Mechanistic Insights Induced changes in gene expression and enzyme activity linked to tumor growth inhibition .

Synthetic Routes

The synthesis of this compound typically involves:

  • Cyclocondensation Reaction : Combining 3,4-dimethoxybenzaldehyde with 2,7-dimethylpyrazole.
  • Catalysts and Conditions : Utilization of bases such as sodium hydroxide in organic solvents like ethanol or methanol under controlled conditions enhances yield and purity .

Q & A

What are the established synthetic routes for 6-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?

Basic Synthesis Methodology
The synthesis typically involves cyclization of aminopyrazole precursors with enaminones or electrophilic reagents. For example, describes a method where pyrazolo[1,5-a]pyrimidine derivatives are synthesized via condensation of aminopyrazoles with enaminones in pyridine, followed by acidification and crystallization (e.g., ethanol/DMF solvent systems yield 62–70% purity) . Similarly, highlights a fusion reaction in DMF with methanol workup, achieving 67% yield for analogous triazolopyrimidines . Key variables include solvent polarity (pyridine enhances nucleophilicity), temperature (reflux for 5–6 hours), and crystallization solvents (ethanol/DMF for high-purity crystals).

Advanced Optimization
To improve yields, suggests multi-step protocols with green chemistry principles, such as using continuous flow reactors or optimizing substituent compatibility. For instance, introducing electron-donating groups (e.g., 3,4-dimethoxyphenyl) may require adjusted stoichiometry to avoid steric hindrance during cyclization .

How can spectral data (NMR, IR, MS) resolve structural ambiguities in pyrazolo[1,5-a]pyrimidine derivatives?

Basic Characterization
1H NMR is critical for identifying substituent positions. For example, methyl groups at positions 2 and 7 typically resonate at δ 2.1–2.5 ppm, while aromatic protons from the 3,4-dimethoxyphenyl group appear as multiplets at δ 6.8–7.2 ppm () . IR spectroscopy confirms functional groups, such as C=N stretches at 1600–1650 cm⁻¹.

Advanced Data Contradictions
Conflicting spectral data (e.g., unexpected splitting in NMR) can arise from dynamic rotational isomerism or impurities. resolves such issues using single-crystal X-ray diffraction, which validated the planar geometry of the pyrazolo[1,5-a]pyrimidine core and substituent orientations .

What strategies are employed to analyze structure-activity relationships (SAR) for pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry?

Basic SAR Framework
SAR studies focus on substituent effects at positions 2, 6, and 7. and show that 3,4-dimethoxyphenyl groups enhance lipophilicity and receptor binding, while methyl groups at positions 2 and 7 improve metabolic stability .

Advanced Mechanistic Insights
combines crystallography with enzymatic assays to demonstrate that trifluoromethyl groups (as in analogous compounds) increase binding affinity to kinase targets by 10-fold via hydrophobic interactions . Molecular docking simulations further validate these observations.

How can researchers address discrepancies in reported biological activity data for similar compounds?

Basic Validation
Reproducibility requires strict adherence to synthetic protocols (e.g., purity >95% via HPLC, as in ) and standardized bioassays. For example, uses in vitro kinase inhibition assays with IC50 values normalized to reference inhibitors .

Advanced Resolution
Conflicting data may arise from assay conditions (e.g., pH, co-solvents). recommends using isothermal titration calorimetry (ITC) to measure binding thermodynamics directly, bypassing interference from fluorescent or colorimetric readouts .

What are the common impurities in pyrazolo[1,5-a]pyrimidine synthesis, and how are they controlled?

Basic Quality Control
Side products include unreacted enaminones or dimerized intermediates. identifies these via TLC (Rf values 0.3–0.5 in ethyl acetate/hexane) and removes them through recrystallization .

Advanced Mitigation
employs preparative HPLC with C18 columns (acetonitrile/water gradient) to isolate trace impurities (<2%) and characterizes them using high-resolution MS .

How do computational methods enhance the design of pyrazolo[1,5-a]pyrimidine derivatives?

Basic Applications
Density functional theory (DFT) calculates frontier molecular orbitals to predict reactivity. For example, used DFT to optimize the geometry of trifluoromethyl-substituted derivatives, correlating HOMO-LUMO gaps with observed stability .

Advanced Workflows
Molecular dynamics (MD) simulations, as in , model ligand-receptor interactions over 100-ns trajectories to identify critical binding residues and guide functionalization .

What crystallographic techniques validate the solid-state structure of pyrazolo[1,5-a]pyrimidines?

Basic Crystallography
Single-crystal X-ray diffraction (SCXRD) determines bond lengths and angles. reports a planar pyrimidine ring (mean deviation 0.004 Å) and dihedral angles between substituents (e.g., 21.4° for aryl groups) .

Advanced Analysis
Pair distribution function (PDF) analysis, though not explicitly cited, could resolve amorphous phase contaminants in poorly crystallizing derivatives, supplementing SCXRD data.

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